molecular formula C17H14N2O3 B13843439 N-acetyl oxcarbazepine

N-acetyl oxcarbazepine

Cat. No.: B13843439
M. Wt: 294.30 g/mol
InChI Key: YUQHIZBYIGTPDR-UHFFFAOYSA-N
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Description

N-acetyl oxcarbazepine is a derivative of oxcarbazepine, which is an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy. This compound is formed as a potential impurity during the bulk synthesis of oxcarbazepine . It is important to control the levels of this compound in pharmaceutical preparations to ensure the safety and efficacy of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl oxcarbazepine involves the acetylation of oxcarbazepine. This can be achieved by reacting oxcarbazepine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-acetyl oxcarbazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives .

Mechanism of Action

The mechanism of action of N-acetyl oxcarbazepine is not well-documented, but it is believed to be similar to that of oxcarbazepine. Oxcarbazepine and its derivatives, including this compound, are thought to exert their effects by blocking voltage-sensitive sodium channels. This stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses, thereby preventing the spread of seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl oxcarbazepine is unique due to its specific acetyl group, which distinguishes it from other impurities and derivatives of oxcarbazepine. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it an important compound to study in the context of oxcarbazepine formulations .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-acetyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-11(20)18-17(22)19-14-8-4-2-6-12(14)10-16(21)13-7-3-5-9-15(13)19/h2-9H,10H2,1H3,(H,18,20,22)

InChI Key

YUQHIZBYIGTPDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)N1C2=CC=CC=C2CC(=O)C3=CC=CC=C31

Origin of Product

United States

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